

Propargite CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: "Propargite"

Cat. No.: B13396603

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An In-depth Technical Guide to Propargite: CAS Number, IUPAC Nomenclature, and Core Scientific Data

This technical guide provides a comprehensive overview of Propargite, an acaricide used in agriculture. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, analytical methods, and mechanism of action.

Chemical Identification

Propargite is a sulfite ester and a terminal acetylenic compound.^[1] It is a non-systemic acaricide with primary contact action and some additional effect through inhalation.^[2]

- CAS Number: 2312-35-8^{[1][2][3][4]}
- IUPAC Nomenclature: 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite.^{[1][2][3]} An alternative representation is [2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite.^[1]
- Synonyms: Common trade names and synonyms include Omite, Comite, BPPS, Cyclosulfyne, and Uniroyal D014.^{[1][3][5]}
- Molecular Formula: C₁₉H₂₆O₄S.^{[1][2][5]}
- Molecular Weight: 350.47 g/mol .^{[5][6]}

Physicochemical Properties

Propargite is a brownish-yellow, oily, and viscous liquid.^{[1][7]} It is practically insoluble in water but miscible with many organic solvents like acetone, benzene, and ethanol.^{[1][8]}

Property	Value	References
Physical State	Viscous liquid	^{[7][8]}
Color	Dark amber / Brownish-yellow	^{[1][7][8]}
Odor	Faint solvent odor	^[8]
Density	1.085 - 1.115 g/cm ³ at 25°C	^[8]
Water Solubility	Approximately 0.5 - 10.5 mg/L at 25°C	^{[1][5][8]}
Melting Point	<25 °C	^[5]
Flash Point	71 °C (closed cup)	^{[5][6]}
LogP (Octanol/Water Partition Coefficient)	5.7	^[5]

Experimental Protocols

Synthesis of Propargite

The industrial synthesis of Propargite typically involves a multi-step process. A common laboratory-scale synthesis is outlined below.^{[7][9]}

Step 1: Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol

- React 4-tert-butylphenol with cyclohexene oxide under acidic conditions to form the ether linkage.^[9]
- Alternatively, combine 4-tert-butylphenol and a slight molar excess of epoxycyclohexane in a four-neck flask. Add a catalytic amount of a base.^[7]

- Heat the mixture and then remove the solvent via vacuum distillation to yield the intermediate product, 2-(4-tert-butylphenoxy)cyclohexanol.[7]

Step 2: Sulfonation

- The intermediate is then esterified with propargyl sulfonyl chloride in the presence of a base such as triethylamine or pyridine.[9]
- This reaction is typically carried out in an organic solvent like dichloromethane or toluene under controlled temperature and pH.[9]

Step 3: Purification

- The crude product is purified through distillation or solvent extraction.[9]

Analytical Methods

Several analytical methods are available for the determination of Propargite residues.

Gas Chromatography (GC)

- Principle: Propargite can be analyzed by GC with a flame photometric detector (FPD) in sulfur mode.[10]
- Sample Preparation: An extraction with a suitable solvent like chloroform is performed, followed by cleanup and solvent evaporation. The final residue is dissolved in hexane for GC analysis.[10]
- A GC-mass spectrometry (GC-MS) method has also been developed for the quantitative analysis of Propargite in liver fractions, using protein precipitation followed by liquid-liquid extraction with hexane.[11]

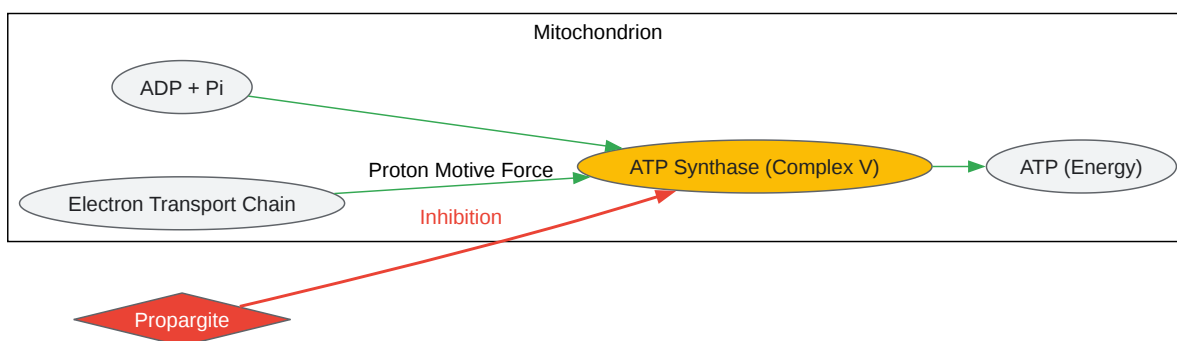
High-Performance Liquid Chromatography (HPLC)

- Principle: Propargite is determined by an HPLC system with a UV detector, using an internal standard technique.[12]
- Chromatographic Conditions:

- Column: Waters μ Bondapak/ C18 (25cm x 4.0 mm i.d.).[12]
- Mobile Phase: Methanol: Water (85:15).[12]
- Flow Rate: 1.5 ml/min.[12]
- Wavelength: 225 nm.[12]
- Injection Volume: 20 μ l.[12]
- An HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been validated for the determination of Propargite in surface and drinking water.[13]

Mechanism of Action and Toxicology

Propargite's primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V), which disrupts cellular respiration and energy production.[9][14][15] This leads to a halt in the primary pathway for ATP synthesis.[14]



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Caption: Propargite inhibits mitochondrial ATP synthase, disrupting ATP production.

Propargite is classified as a probable human carcinogen (Group B2) based on the appearance of intestinal tumors in animal studies.[1][15] It has low acute oral, dermal, and inhalation toxicity but is a severe eye and skin irritant.[8]

Toxicity Metric	Value	Species	Reference
Acute Oral LD50	2.2 g/kg	Rat	[8]
Acute Dermal LD50	3.16 ml/kg	Rabbit	[8]
Acute Inhalation LC50	> 2.5 mg/L	Rat	[8]
Aquatic Toxicity (LC50, 96 hr)	0.031 ppm	Bluegill sunfish	[16]

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